1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is a chemical compound notable for its potential applications in medicinal chemistry. The compound has a molecular formula of C22H26ClN7O and a molecular weight of approximately 439.95 g/mol. It is classified as a triazolo[4,5-d]pyrimidine derivative, which is known for its biological activity, particularly in inhibiting specific kinases involved in cell cycle regulation.
This compound falls under the category of heterocyclic compounds due to its triazole and pyrimidine rings. It is further classified as a piperazine derivative, which contributes to its pharmacological properties.
The synthesis of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one typically involves multi-step reactions that include:
Technical details regarding specific reagents and conditions (e.g., solvents, temperatures) are often proprietary or found in specialized literature.
The structure of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one can be represented as follows:
C1CCC(C1)CCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl
This notation indicates the arrangement of atoms within the molecule, including the presence of chlorine and nitrogen atoms which are critical for its biological activity.
The compound is expected to participate in various chemical reactions typical of its functional groups:
Technical details about these reactions would typically involve reaction conditions such as temperature, time, and catalysts used.
The mechanism of action for compounds similar to 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one primarily involves:
In silico studies indicate that similar compounds exhibit favorable pharmacokinetic properties, suggesting potential efficacy in therapeutic applications.
The compound's physical properties include:
Relevant chemical properties include:
The primary applications of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one lie in:
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2